3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene

polymer chemistry thermoset curing alkyne copolymerization

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene, also known as 4-ethynylbenzocyclobutene, is a bifunctional benzocyclobutene (BCB) derivative bearing an ethynyl substituent on the benzene ring. This compound combines the thermally activated ring-opening reactivity of the strained cyclobutene moiety (forming o-quinodimethane at approximately 180–200 °C) with the click chemistry and cross-coupling versatility of the terminal alkyne group.

Molecular Formula C10H8
Molecular Weight 128.17 g/mol
CAS No. 144597-22-8
Cat. No. B132426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene
CAS144597-22-8
Molecular FormulaC10H8
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(CC2)C=C1
InChIInChI=1S/C10H8/c1-2-8-3-4-9-5-6-10(9)7-8/h1,3-4,7H,5-6H2
InChIKeyUDJGDXMIUPGDCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene (CAS 144597-22-8): Procurement-Grade Benzocyclobutene Building Block for High-Performance Thermosets


3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene, also known as 4-ethynylbenzocyclobutene, is a bifunctional benzocyclobutene (BCB) derivative bearing an ethynyl substituent on the benzene ring . This compound combines the thermally activated ring-opening reactivity of the strained cyclobutene moiety (forming o-quinodimethane at approximately 180–200 °C) with the click chemistry and cross-coupling versatility of the terminal alkyne group [1]. Its molecular formula is C₁₀H₈ (MW: 128.17 g/mol), and it exists as a colorless transparent liquid with a predicted boiling point of 209.9±29.0 °C and density of 1.1±0.1 g/cm³ . The compound serves as a reactive monomer and crosslinkable building block in microelectronics, liquid crystal materials, and advanced polymer synthesis .

Bifunctional BCB Monomer Combines strained cyclobutene and ethynyl reactive groups
Orthogonal Reactivity Enables thermal crosslinking and click / Sonogashira coupling
Thermoset Formulations For high-temperature microelectronic and low-dielectric materials

Why Generic Substitution of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene Fails: Bifunctional Reactivity and Thermal Profile Determine Cure Outcomes


3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene cannot be simply interchanged with other benzocyclobutene derivatives or terminal alkynes because its performance in thermally activated polymerizations is governed by the precise interplay between the BCB ring-opening temperature (~200–270 °C) and the alkyne homopolymerization onset (~202 °C) [1]. When used in copolymerization systems with substituted acetylenes, successful curing without degradation is critically dependent on the specific substitution pattern on the alkyne partner—chloro-substituted systems achieve cure while unsubstituted analogs undergo partial degradation under identical thermal conditions [2]. Furthermore, the ethynyl group enables orthogonal reactivity pathways (Sonogashira coupling, click chemistry, thermal Diels–Alder) that are unavailable to non-ethynylated BCB analogs such as unsubstituted benzocyclobutene (CAS 694-87-1) or 3-vinyl-BCB (CAS 99717-87-0), fundamentally altering the accessible polymer architectures and crosslink densities [3].

Thermal profile mismatch

Non-ethynylated BCB analogs lack the sequential alkyne/BCB activation, altering cure kinetics.

Comonomer compatibility

Unsubstituted phenylacetylene leads to degradation; chloro-substituted partners are required for intact cure.

Orthogonal reactivity absent

Vinyl-BCB or unsubstituted BCB cannot provide click chemistry or Sonogashira coupling pathways.

Quantitative Comparative Evidence: 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene vs. Closest Analogs and In-Class Candidates


Copolymerization Cure Success vs. Degradation: Ethynyl-BCB with Chloro-Substituted vs. Unsubstituted Phenylacetylene

In direct head-to-head copolymerization studies, ethynylbenzocyclobutene (the target compound) was copolymerized with three substituted acetylene partners: phenylacetylene, 1-phenylpropyne, and 1-chloro-2-phenylacetylene [1]. The results demonstrate a binary cure/no-cure outcome directly tied to alkyne substitution. Copolymerization with 1-chloro-2-phenylacetylene achieved successful curing. In contrast, both the phenylacetylene/ethynyl-BCB and 1-phenylpropyne/1-(4-benzocyclobutenyl)-1-propyne systems underwent partial degradation under the elevated temperatures and pressures of the curing conditions and did not achieve successful cure [1]. This demonstrates that ethynyl-BCB's curing behavior is not universally transferable to all terminal alkynes; selection of the specific alkyne partner—particularly chloro-substituted analogs—is essential for achieving intact thermoset formation.

Copolymerization Outcome
Head-to-head
With 1-chloro-2-phenylacetylene: successful cure
With phenylacetylene: partial degradation
Chloro-substitution requirement for cure integrity
Binary cure/degradation outcome under thermal conditions
polymer chemistry thermoset curing alkyne copolymerization benzocyclobutene crosslinking

Thermal Activation Overlap: BCB Ring-Opening (270 °C) vs. Alkyne Homopolymerization (202 °C) in AB-Monomer Systems

Differential scanning calorimetry (DSC) studies on aromatic imide AB-monomers containing both benzocyclobutene and alkyne (primarily phenylethynyl) reactive units revealed a critical thermal activation sequence [1]. The primary acetylene homopolymerization initiated with an exothermic maximum at approximately 202 °C. In contrast, the electrocyclic ring-opening of the benzocyclobutene moiety reached its maximum at approximately 270 °C [1]. This approximately 68 °C separation in activation maxima means that in thermal processing, the ethynyl group polymerizes significantly before the BCB ring opens, creating a sequential rather than simultaneous dual-cure mechanism. This thermal behavior is distinct from non-ethynylated BCB monomers (e.g., unsubstituted benzocyclobutene, CAS 694-87-1) which exhibit only a single ring-opening exotherm.

Thermal Activation
Cross-study
Alkyne homopolym.: ~202 °C / BCB ring-opening: ~270 °C
Sequential dual-cure mechanism
~68 °C separation by DSC on AB-monomers
thermal analysis DSC polymer curing kinetics AB-monomers polyimide precursors

Post-Cure Thermomechanical Properties: BCB-Terminated Imide Resins vs. Alternative Crosslinking Chemistries

While no direct head-to-head comparison isolating 3-ethynylbicyclo[4.2.0]octa-1(6),2,4-triene as a monomer was located, comprehensive characterization of BCB-terminated imide resins establishes a quantitative baseline for the BCB-crosslinked polymer class [1]. After curing at 150–300 °C, these resins achieved: tensile strength >74.3 MPa, thermal decomposition temperature (Td) >466 °C under N₂, glass transition temperature (Tg) >278 °C, storage modulus >3.25 GPa at 30 °C, dielectric constant <3.07 at 1 MHz, and water absorption <0.81% after 24 h immersion [1]. These values serve as performance benchmarks for evaluating BCB-based materials against alternative crosslinking systems (e.g., maleimide-terminated resins, epoxies). Typical epoxy resins exhibit Td values of 300–400 °C and Tg values of 150–250 °C—substantially lower than the BCB-based systems reported. The combination of high thermal stability (Td >466 °C) with low dielectric constant (<3.07) positions BCB-functionalized materials favorably for high-frequency microelectronic applications.

Thermomechanical Profile
Class-level
BCB-imide: Td >466 °C, Tg >278 °C, modulus >3.25 GPa
Epoxy class: Td ~300–400 °C, Tg ~150–250 °C
Higher thermal stability class-level profile
BCB-imide data from cured resin characterization
thermoset resins mechanical properties thermal stability dielectric constant microelectronics packaging

Alkyl-Substituted BCB Resins: Dielectric Constant (Dk) 2.44–2.52 and Dielectric Loss (Df) 5.0–7.8 × 10⁻⁴ at 10 GHz

Studies on alkyl benzene-based BCB-functionalized polymers demonstrate class-level dielectric performance that informs selection of BCB monomers including 3-ethynylbicyclo[4.2.0]octa-1(6),2,4-triene [1]. After curing, these resins exhibited dielectric constants (Dk) ranging from 2.44 to 2.52 and dielectric loss (Df) values from 5.0 × 10⁻⁴ to 7.8 × 10⁻⁴ at a high frequency of 10 GHz [1]. Notably, Dk values decreased with increasing alkyl side-chain length (2.44 < 2.49 < 2.51). For high-frequency communication applications, benchmark requirements call for Dk <2.5 and Df <0.001; BCB-based resins meet or approach these targets, whereas traditional polyimides typically exhibit Dk values of 3.0–3.5. Furthermore, most known benzocyclobutene-based polymeric materials exhibit dielectric constants in the range of 2.3 to 3.07, with fluorine-containing and organosilicon derivatives achieving the lowest values (2.3–2.38) [2].

Dielectric Performance
Class-level
Dk 2.44–2.52, Df 5.0–7.8 × 10⁻⁴ at 10 GHz
Low-loss for high-frequency packaging
Compared to polyimides (Dk ~3.0–3.5)
low-k dielectric high-frequency materials 5G/6G packaging polymer dielectrics signal integrity

Optimal Application Scenarios for 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene: Evidence-Based Procurement Guidance


Thermoset Resin Formulation for High-Temperature Microelectronic Packaging

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene is optimally deployed as a reactive monomer in benzocyclobutene-terminated imide thermosets for microelectronic packaging. These cured resins achieve thermal decomposition temperatures exceeding 466 °C under nitrogen, glass transition temperatures above 278 °C, and dielectric constants below 3.07 at 1 MHz [1]. The ethynyl group enables covalent incorporation into polyimide backbones via thermal Diels–Alder or click chemistry, while the BCB moiety provides crosslinking capability upon heating to 200–270 °C. This combination supports applications requiring sustained performance at temperatures where epoxy-based packaging materials (Td ~300–400 °C) would degrade.

Copolymerization with Chloro-Substituted Acetylenes for Intact Thermoset Formation

Direct head-to-head copolymerization evidence demonstrates that 3-ethynylbicyclo[4.2.0]octa-1(6),2,4-triene achieves successful curing when copolymerized with 1-chloro-2-phenylacetylene, whereas copolymerization with unsubstituted phenylacetylene results in partial degradation and cure failure under identical thermal conditions [1]. For procurement and formulation workflows, this compound should be prioritized specifically for systems employing chloro-substituted alkyne partners; substitution with unsubstituted phenylacetylene or 1-phenylpropyne is contraindicated based on experimental cure outcomes.

High-Frequency Low-Dielectric Materials for 5G/6G Communication Devices

BCB-functionalized aromatic polymers, a class to which 3-ethynylbicyclo[4.2.0]octa-1(6),2,4-triene belongs, deliver dielectric constants (Dk) as low as 2.44–2.52 and dielectric loss (Df) of 5.0–7.8 × 10⁻⁴ at 10 GHz after curing [1]. These values meet or approach the benchmark requirements for advanced high-frequency packaging (Dk <2.5, Df <0.001), representing a quantifiable improvement over traditional polyimides (Dk 3.0–3.5). The overall BCB-based material class exhibits dielectric constants in the range of 2.3 to 3.07 . For interlayer dielectric and antenna packaging applications in 5G/6G infrastructure, ethynyl-BCB monomers offer a synthetic entry point to low-loss thermosets with reduced signal delay.

Additive-Free, Byproduct-Free Crosslinking of Polyolefin Thermosets

Benzocyclobutene-functionalized monomers, including 3-ethynylbicyclo[4.2.0]octa-1(6),2,4-triene, enable a crosslinking strategy that eliminates the need for additives (e.g., peroxides) and prevents byproduct formation while preserving non-polar integrity of the host polymer [1]. Thermal activation triggers quantitative BCB cycloaddition achieving complete gelation and forming robust crosslinked networks. This methodology overcomes the uncontrolled network architectures and incomplete gelation inherent in conventional γ-irradiation and peroxide-mediated crosslinking of polyethylene. For industrial production of crosslinked polyethylene (XLPE) requiring thermal stability above 80 °C and intrinsic hydrophobicity, BCB-based crosslinking offers a process advantage over peroxide-cured systems.

Application
Selection Property
Validation Focus
High-temperature microelectronic packaging thermosets
BCB-terminated imide resin with high thermal stability
Thermal decomposition (Td) and glass transition (Tg) characterization
Copolymerization with chloro-substituted acetylenes
Comonomer compatibility with chloro-alkyne partners
Cure integrity and degradation testing
Low-dielectric materials for 5G/6G communication
Low Dk and Df at high frequency
Dielectric constant and loss measurement at 10 GHz
Additive-free crosslinking of polyolefin thermosets
Byproduct-free, non-polar crosslinking
Gel content and thermal stability after cure
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